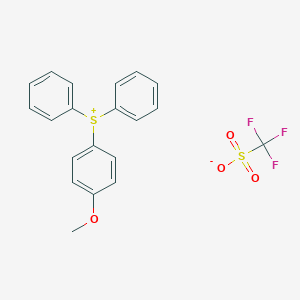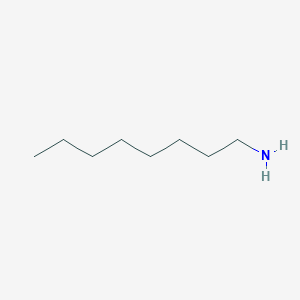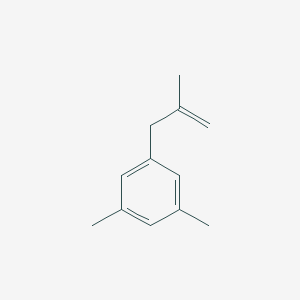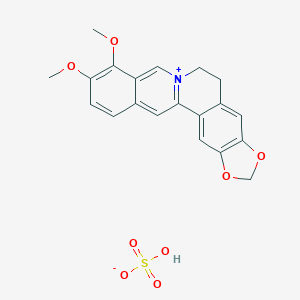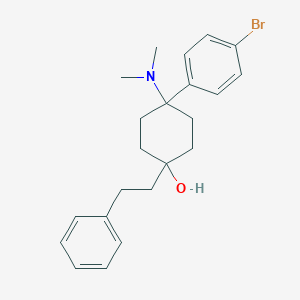
Bromadol
Descripción general
Descripción
Bromadol is a synthetic opioid analgesic drug developed by German pharmaceutical company Janssen Pharmaceutica in the early 2000s. It is structurally related to morphine and has similar effects, but is more potent and longer lasting. This compound is a full agonist at the μ-opioid receptor, and its effects include analgesia, sedation, euphoria, and respiratory depression. It is commonly used in experimental models for the study of opioid receptor function and opioid-induced analgesia.
Aplicaciones Científicas De Investigación
Investigación Analgésica
Bromadol ha sido identificado como un potente analgésico narcótico. Los estudios iniciales indicaron que tenía alrededor de 10,000 veces la fuerza de la morfina en modelos animales . Esto convierte a this compound en un compuesto significativo para el desarrollo de nuevos analgésicos, especialmente para el control del dolor crónico.
Análisis de Impurezas
En el ámbito de la química analítica, this compound se ha utilizado para desarrollar un método de análisis cuantitativo para su principal impureza, el 2-feniletanol, mediante Cromatografía Líquida de Alta Eficiencia (HPLC) . Esta investigación es crucial para garantizar la pureza y seguridad de los compuestos farmacéuticos.
Química Medicinal
Como un agente versátil en la química medicinal, this compound sirve como compuesto líder para derivados de 4-amino-4-arilciclohexanona, que son una clase potente de analgésicos . Las relaciones estructura-actividad (SAR) de estos compuestos están bajo investigación activa.
Investigación del Receptor Opioide
Se ha cuantificado la afinidad de unión de this compound por el receptor μ-opioide, con un valor de unión K(_i) de 1.49 nM . Esta investigación contribuye a una comprensión más profunda de las interacciones del receptor opioide y puede ayudar en el diseño de terapias dirigidas para el alivio del dolor.
Sistema Receptor ORL-1 del Ligando Nociceptina/Orfanina FQ
Estudios recientes han utilizado this compound como reguladores para el sistema receptor ORL-1 del ligando nociceptina/orfanina FQ . Este sistema juega un papel en las respuestas al dolor y al estrés, y la interacción de this compound con él podría conducir a tratamientos novedosos para trastornos relacionados.
Actividad Antagonista Narcótica
La investigación ha demostrado que ciertas sustituciones en la molécula de this compound, como la sustitución m-OH, inducen actividad antagonista narcótica . Esta propiedad se puede explotar para desarrollar nuevas terapias para la adicción a los opioides y la sobredosis.
Síntesis y Producción en Masa
This compound ha estado involucrado en la investigación centrada en su síntesis y purificación para la producción en masa. La principal impureza identificada, el 2-feniletanol, se puede eliminar calentando al vacío, proporcionando un método eficiente para producir this compound de alta pureza .
Optimización del Acceso al Receptor Analgésico
Los estudios han indicado que las sustituciones p-halo en this compound optimizan su capacidad para acceder a los receptores analgésicos . Este hallazgo es significativo para el desarrollo de analgésicos más efectivos con menos efectos secundarios.
Safety and Hazards
Direcciones Futuras
Bromadol has been reported to be available on the designer drug market internationally . Controlling analogues of this compound in future drug control legislation may be an effective and pre-emptive response and may halt the diversification of such analogues entering the market currently and in future .
Mecanismo De Acción
Mode of Action
Opioids typically work by binding to opioid receptors in the brain and spinal cord, blocking pain signals and inducing a feeling of euphoria .
Result of Action
Bromadol is reported to have a potency around 504 times that of morphine for the more active trans-isomer . This suggests that it has a strong analgesic effect, providing significant pain relief.
Análisis Bioquímico
Biochemical Properties
Bromadol HCL BDPC is a potent opioid receptor agonist
Cellular Effects
The cellular effects of this compound HCL BDPC are primarily due to its action as an opioid receptor agonist It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
This compound HCL BDPC exerts its effects at the molecular level primarily through its action as an opioid receptor agonist It may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
This compound HCL BDPC has been found to be a highly potent analgesic in animal models
Propiedades
IUPAC Name |
4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28BrNO/c1-24(2)22(19-8-10-20(23)11-9-19)16-14-21(25,15-17-22)13-12-18-6-4-3-5-7-18/h3-11,25H,12-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSUTWWKYIVBEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCC(CC1)(CCC2=CC=CC=C2)O)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201018410 | |
| Record name | Bromadol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201018410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77239-98-6 | |
| Record name | Bromadol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077239986 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromadol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201018410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BROMADOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8HCJ9R4VZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary impurity found in commercially available Bromadol and how can it be removed?
A1: Research has identified 2-phenylethanol as a major impurity in commercially available this compound samples. [] This impurity can be effectively removed by heating this compound under vacuum. This purification method offers a straightforward approach for large-scale production of this compound with higher purity. []
Q2: What analytical techniques are used to assess the purity of this compound?
A2: High-Performance Liquid Chromatography (HPLC) is a key analytical technique employed to determine the purity of this compound. [] This method allows researchers to identify and quantify impurities like 2-phenylethanol, ensuring the quality and consistency of this compound samples for research and potential applications. []
Q3: What is the current research focus regarding novel synthetic opioids like this compound?
A3: Current research is actively investigating emerging non-fentanyl synthetic opioids, including this compound, to understand their potential presence and risks within the illicit drug market. [] This proactive approach aims to inform public health interventions and harm reduction strategies.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(2S)-N-[(2R)-1-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-1-oxopropan-2-yl]-1-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-6-(carbamoylamino)hexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carboxamide](/img/structure/B49994.png)
